molecular formula C14H22ClN B2703332 2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride CAS No. 1195262-94-2

2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride

Cat. No.: B2703332
CAS No.: 1195262-94-2
M. Wt: 239.79
InChI Key: QDDWYPGONINVIS-UHFFFAOYSA-N
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Description

“2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1195262-94-2 . Its IUPAC name is this compound . The molecular weight of this compound is 239.79 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine . This process involves the use of an E. coli strain with reduced aromatic aldehyde reduction (RARE), in which six aldehyde ketone reductase and alcohol dehydrogenase genes have been knocked out . The carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli were screened for a high conversion rate of cinnamic acid to cinnamaldehyde .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H21N.ClH/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-5,12,14H,6-11,15H2;1H .

Scientific Research Applications

Synthesis and Structural Properties

Synthesis Routes and Chemical Reactions : The synthesis of complex organic compounds often involves intermediates that include structures similar to 2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride. For instance, the study by Issac and Tierney (1996) explores the synthesis and spectroscopic properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrating the intricate reactions possible with chloral and substituted anilines, potentially mirroring the synthetic complexity and pathways involving compounds like this compound R. Issac, J. Tierney, 1996.

Analytical Chemistry and Metabolism

Metabolic Pathways and Analysis : Understanding the metabolism of complex molecules can shed light on potential applications of this compound in pharmacology and toxicology. Breyer-Pfaff (2004) provides insights into the metabolic fate of amitriptyline, nortriptyline, and amitriptylinoxide in humans, highlighting the importance of oxidative metabolism in the side chain, which could be relevant for studying similar compounds U. Breyer‐Pfaff, 2004.

Pharmacokinetic Properties and Biological Activities

Bioavailability and Bioactivities : The study of conjugates of p-coumaric acid by Pei et al. (2016) discusses the bioavailability, bioaccessibility, and biological activities of phenolic acid conjugates, providing a model for understanding how structural modifications affect the properties of compounds like this compound. This research is crucial for developing pharmaceuticals with optimized efficacy and safety profiles K. Pei, J. Ou, Junqing Huang, S. Ou, 2016.

Environmental Impact and Degradation

Environmental Persistence and Toxicity : The environmental occurrence, impact, and degradation pathways of organohalides, as reviewed by He et al. (2021), offer a perspective on the challenges and strategies for mitigating the environmental presence of synthetic compounds, including those structurally related to this compound. Understanding the environmental behavior of these compounds is essential for assessing their ecological risk and developing sustainable chemical practices Haozheng He, Yiyang Li, Rui Shen, H. Shim, Yanhong Zeng, Siyan Zhao, Qihong Lu, B. Mai, Shanquan Wang, 2021.

Properties

IUPAC Name

2-(4-phenylcyclohexyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-5,12,14H,6-11,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDWYPGONINVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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